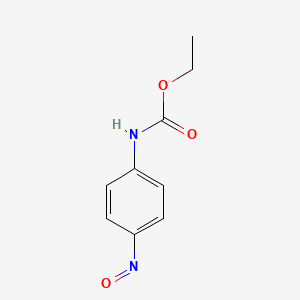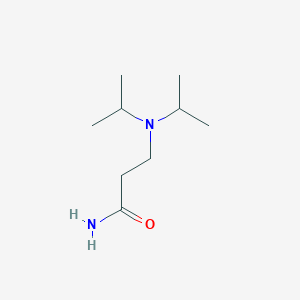![molecular formula C17H22N2 B12575372 1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]- CAS No. 185855-94-1](/img/structure/B12575372.png)
1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]- is a chemical compound with the molecular formula C17H22N2 It is a derivative of pentanamine and quinoline, featuring a propenyl group attached to the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]- typically involves the reaction of 1-pentanamine with a quinoline derivative. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Common synthetic routes include:
Alkylation Reactions: Using alkyl halides to introduce the propenyl group.
Condensation Reactions: Combining 1-pentanamine with quinoline derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pentanamine: A simpler amine without the quinoline and propenyl groups.
Quinoline: A heterocyclic aromatic organic compound with various derivatives.
N-Allylquinolines: Compounds with similar structures but different substituents.
Uniqueness
1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]- is unique due to its combination of a pentanamine backbone with a quinoline ring and a propenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
185855-94-1 |
|---|---|
Formule moléculaire |
C17H22N2 |
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
N-pentyl-1-prop-2-enylquinolin-4-imine |
InChI |
InChI=1S/C17H22N2/c1-3-5-8-12-18-16-11-14-19(13-4-2)17-10-7-6-9-15(16)17/h4,6-7,9-11,14H,2-3,5,8,12-13H2,1H3 |
Clé InChI |
PUNGLNZAOUMPCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN=C1C=CN(C2=CC=CC=C12)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


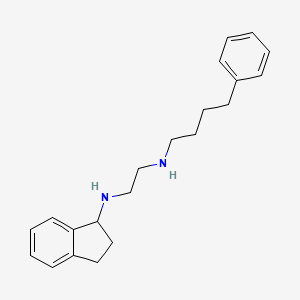

![Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12575302.png)
![Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12575304.png)
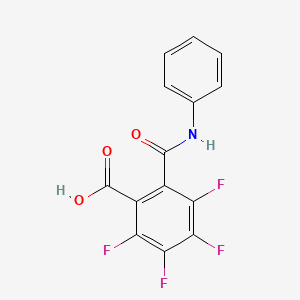
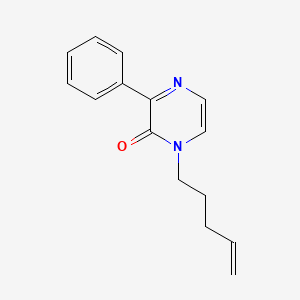
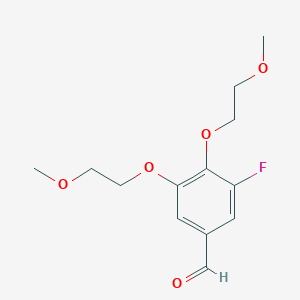
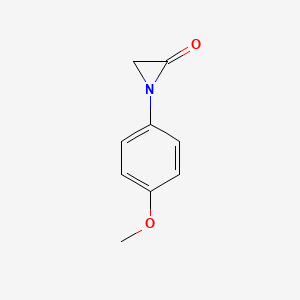

![4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid](/img/structure/B12575338.png)
![N-[24-(Trimethoxysilyl)tetracosyl]methanediamine](/img/structure/B12575350.png)
![5,7-Dioxa-1-azabicyclo[6.2.0]decane](/img/structure/B12575365.png)
